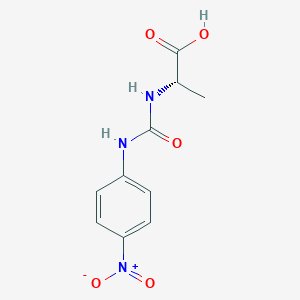![molecular formula C16H25N5 B11734394 N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine CAS No. 1856083-47-0](/img/structure/B11734394.png)
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amin ist eine synthetische organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die zwei Pyrazolringe umfasst, die mit Cyclopentyl-, Methyl- und Ethylgruppen substituiert sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amin umfasst in der Regel mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die Alkylierung von 1-Cyclopentyl-3-methyl-1H-Pyrazol mit einem geeigneten Alkylhalogenid, gefolgt von der Bildung des zweiten Pyrazolrings durch Cyclisierungsreaktionen. Die Reaktionsbedingungen umfassen häufig die Verwendung von starken Basen wie Natriumhydrid oder Kalium-tert-butoxid und Lösungsmitteln wie Dimethylformamid oder Tetrahydrofuran.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört die Verwendung von kontinuierlichen Strömungsreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Katalysatoren und automatisierte Systeme können ebenfalls eingesetzt werden, um die Effizienz zu verbessern und die Produktionskosten zu senken.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart von Palladium auf Kohlenstoff oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen oder Alkoholen führt.
Substitution: Nukleophile Substitutionsreaktionen können mit halogenierten Derivaten auftreten, wobei Nukleophile wie Amine oder Thiole die Halogenatome ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff oder Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide oder Arylhalogenide in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrazole, Ketone, Alkohole und Amine, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amin hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Ligand in biochemischen Assays und als Sonde in molekularbiologischen Studien untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Ziele binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Beispielsweise kann es die Enzymaktivität hemmen, indem es an das aktive Zentrum bindet, oder die Rezeptor-Signalwege verändern, indem es als Agonist oder Antagonist wirkt.
Wissenschaftliche Forschungsanwendungen
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N,N-Diisopropylethylamin: Ein tertiäres Amin, das in der organischen Synthese als nicht-nukleophile Base verwendet wird.
Cyclo(L-Leucyl-L-Prolyl)-Peptid: Eine marine Naturverbindung mit antimikrobiellen und krebshemmenden Eigenschaften.
Einzigartigkeit
N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amin ist aufgrund seiner Doppelpyrazolringstruktur einzigartig, die spezifische chemische und biologische Eigenschaften verleiht, die in einfacheren Aminen oder Peptiden nicht vorkommen. Diese strukturelle Komplexität ermöglicht vielfältige Interaktionen mit molekularen Zielen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen macht.
Eigenschaften
CAS-Nummer |
1856083-47-0 |
|---|---|
Molekularformel |
C16H25N5 |
Molekulargewicht |
287.40 g/mol |
IUPAC-Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C16H25N5/c1-4-20-11-16(13(3)18-20)17-9-14-10-21(19-12(14)2)15-7-5-6-8-15/h10-11,15,17H,4-9H2,1-3H3 |
InChI-Schlüssel |
QDUGSPORKQGKJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C)NCC2=CN(N=C2C)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11734315.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11734320.png)
![2-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11734322.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734331.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734338.png)
![2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734343.png)
![1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734348.png)

amine hydrochloride](/img/structure/B11734354.png)
![2-[(1S)-1-aminoethyl]benzonitrile](/img/structure/B11734368.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734370.png)
![3-methoxy-1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734390.png)
